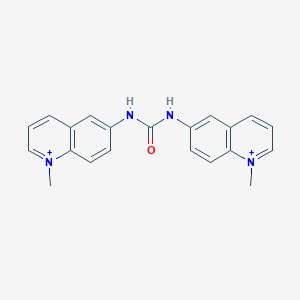
Quinuronium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinuronium is a useful research compound. Its molecular formula is C21H20N4O+2 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Efficacy in Veterinary Medicine
-
Treatment Protocols :
- In a study involving splenectomized calves infected with Babesia divergens, Quinuronium sulfate was administered at various intervals relative to infection onset. The results showed that treatment at the onset of fever effectively arrested the infection but led to recrudescence after two weeks .
- Another investigation highlighted that this compound is often used alongside other treatments like imidocarb dipropionate and diminazene aceturate, forming a part of a multi-drug regimen to combat drug resistance developing against conventional therapies .
-
Clinical Observations :
- Historical data from veterinary cases indicate that this compound sulfate has successfully treated cases of babesiosis in cats and cattle, with significant recovery noted post-treatment .
- A study documented a cat recovering from severe anemia and fever after being treated with this compound sulfate, underscoring its therapeutic potential in felines .
Comparative Effectiveness
| Drug Name | Efficacy in Babesiosis Treatment | Notes |
|---|---|---|
| This compound Sulfate | Effective when given during acute phases | Used in combination with other drugs |
| Imidocarb Dipropionate | Widely used; effective | Commonly used alongside this compound |
| Diminazene Aceturate | Effective but resistance reported | Used in conjunction with supportive care |
| Atovaquone | Newer option; effective | Emerging as a viable alternative |
Propiedades
Número CAS |
14910-31-7 |
|---|---|
Fórmula molecular |
C21H20N4O+2 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
1,3-bis(1-methylquinolin-1-ium-6-yl)urea |
InChI |
InChI=1S/C21H19N4O/c1-24-11-3-5-15-13-17(7-9-19(15)24)22-21(26)23-18-8-10-20-16(14-18)6-4-12-25(20)2/h3-14H,1-2H3,(H-,22,23,26)/q+1/p+1 |
Clave InChI |
XNGCPUFXJFAGRG-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)[N+](=CC=C4)C |
SMILES canónico |
C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)[N+](=CC=C4)C |
Key on ui other cas no. |
14910-31-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















